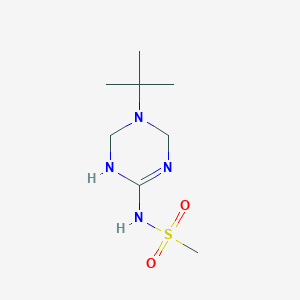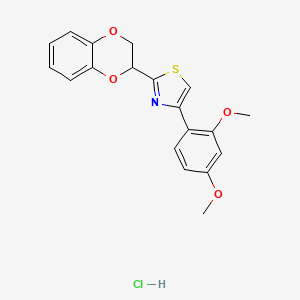![molecular formula C16H17N3O3 B6118745 5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118745.png)
5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a pyrido[2,3-d]pyrimidine derivative and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is not fully understood. However, studies have suggested that the compound may exert its antiproliferative activity by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, the compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in cell growth and proliferation. Additionally, the compound has been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione in lab experiments is its potent antiproliferative activity against various cancer cell lines. Additionally, the compound exhibits anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione. One of the significant areas of future research is to understand the mechanism of action of the compound fully. Additionally, studies can be conducted to investigate the potential of the compound as an anticancer agent in animal models. Furthermore, the compound's anti-inflammatory activity can be studied in more detail to explore its potential applications in the treatment of inflammatory diseases. Finally, efforts can be made to improve the compound's solubility and bioavailability to enhance its efficacy in lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using various methods and has been studied for its potential as an anticancer agent and anti-inflammatory agent. The compound's mechanism of action is not fully understood, and future research can be conducted to explore its potential applications fully. Overall, the compound has significant potential in scientific research, and further studies can be conducted to unlock its full potential.
Méthodes De Synthèse
The synthesis of 5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been reported in various studies. One of the commonly used methods involves the reaction of 2-amino-4,5,6,7-tetrahydro-5,8-dimethylpyrido[2,3-d]pyrimidine-4,7-dione with 2-ethoxybenzaldehyde in the presence of a catalyst and a solvent. The reaction proceeds through a condensation reaction, followed by reduction and cyclization to yield the final product.
Applications De Recherche Scientifique
5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has potential applications in various fields of scientific research. One of the significant areas of application is in the field of medicinal chemistry, where the compound has been studied for its potential as an anticancer agent. Studies have shown that the compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells.
Propriétés
IUPAC Name |
5-(2-ethoxyphenyl)-2-methyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-3-22-12-7-5-4-6-10(12)11-8-13(20)19-15-14(11)16(21)18-9(2)17-15/h4-7,11H,3,8H2,1-2H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOXXDYIKQASDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)NC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(3,4-difluorobenzyl)-2-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6118678.png)
![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6118681.png)

![1-[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6118692.png)
![2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6118695.png)
![5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6118700.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-[(4-methyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B6118702.png)
![1-(2,3-dimethoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6118719.png)

![N-cyclopropyl-4-methoxy-2-{[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6118731.png)
![5-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B6118733.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6118752.png)

![4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6118760.png)
